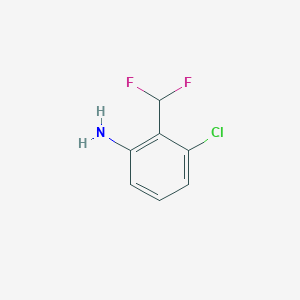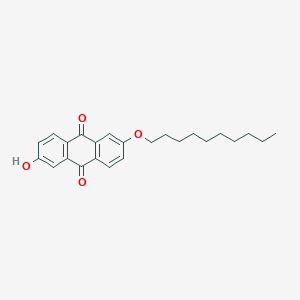
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, difluoropiperidine, and trifluoroethanone moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a reaction between benzyl alcohol and an appropriate halide under basic conditions.
Synthesis of Difluoropiperidine: The difluoropiperidine moiety is synthesized by fluorinating a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The benzyloxy and difluoropiperidine intermediates are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the difluoropiperidine and trifluoroethanone moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar compounds to 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone include:
1-(4-(Methoxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone: This compound has a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanol: The alcohol derivative may have different solubility and reactivity compared to the ketone.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H16F5NO2 |
|---|---|
分子量 |
337.28 g/mol |
IUPAC 名称 |
1-[3,3-difluoro-4-(phenylmethoxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)10-21(13(22)15(18,19)20)7-6-12(14)9-23-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI 键 |
YHKKSXWIZCJNNR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(C1COCC2=CC=CC=C2)(F)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


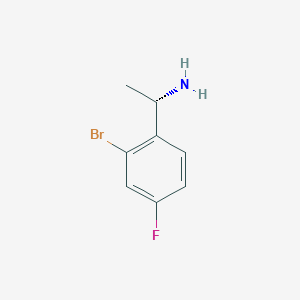
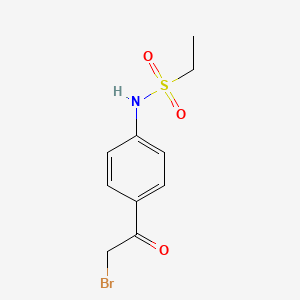
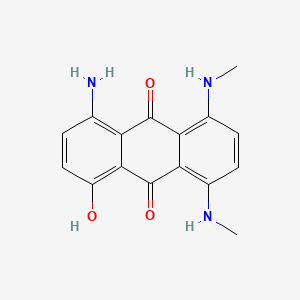
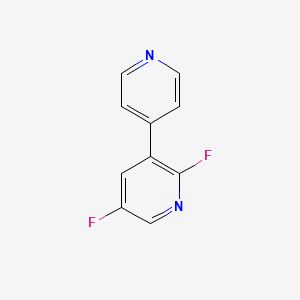
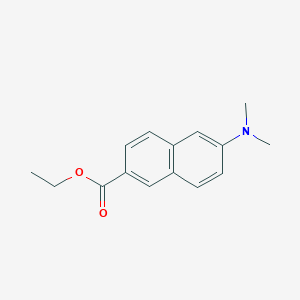
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

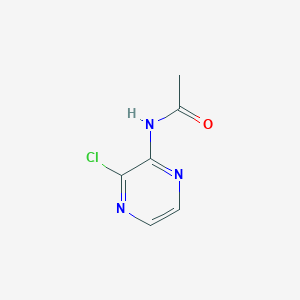
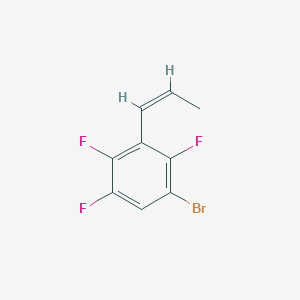
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
